N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a functional group with the structure R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can inhibit enzyme activity or alter the function of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(2,4-Dimethoxyphenyl)methylidene]aniline
- **N-[(E)-(4-Methoxyphenyl)methylidene]-4-(trifluoromethyl)aniline
- **N-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22N4O8 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H22N4O8/c1-29-15-6-5-12(8-18(15)32-4)20(26)21-11-19(25)23-22-10-13-7-14(24(27)28)17(31-3)9-16(13)30-2/h5-10H,11H2,1-4H3,(H,21,26)(H,23,25)/b22-10+ |
InChI Key |
FRLDAYWDZMIKKN-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
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